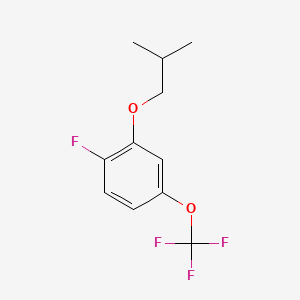

3-Methoxy-5-(trifluoromethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

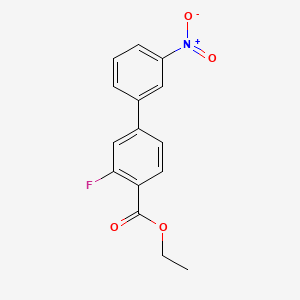

“3-Methoxy-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative. Its molecular formula is C9H7F3O4, and it has an average mass of 236.145 Da . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

For instance, the potassium salt of related methoxy benzoic acids undergoes selective deprotonation at the position para to the carboxylate group when treated with specific reagents.

Molecular Structure Analysis

The molecular structure of “3-Methoxy-5-(trifluoromethoxy)benzoic acid” has been characterized by various spectroscopic methods, revealing details about their conformation and stability. The crystal structure of related compounds provides insights into the spatial arrangement and potential reactivity of “3-Methoxy-5-(trifluoromethoxy)benzoic acid” derivatives.Chemical Reactions Analysis

“3-Methoxy-5-(trifluoromethoxy)benzoic acid” participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent . The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications .Applications De Recherche Scientifique

Organic Synthesis

“3-Methoxy-5-(trifluoromethoxy)benzoic acid” is a type of aromatic carboxylic acid. These compounds are often used as intermediates in organic synthesis . They can participate in various reactions to form new bonds, enabling the synthesis of a wide range of chemical compounds.

Pharmaceutical Research

Carboxylic acids and their derivatives are commonly found in a variety of pharmaceuticals. Therefore, “3-Methoxy-5-(trifluoromethoxy)benzoic acid” could potentially be used in the development of new drugs .

Material Science

The trifluoromethoxy group in “3-Methoxy-5-(trifluoromethoxy)benzoic acid” could potentially impart unique properties to materials. For instance, it could enhance the material’s resistance to heat and chemicals .

Kinetics Studies

This compound has been used in studies investigating the kinetics of internal acyl migration and hydrolysis of synthetic β-1-O-acyl-D-glucopyranuronates . This research could provide valuable insights into the reactivity and stability of these types of compounds.

NMR Spectroscopic Studies

“3-Methoxy-5-(trifluoromethoxy)benzoic acid” has been used in NMR spectroscopic studies. Specifically, it has been used to investigate the internal acyl migration reactions of 1-O-acyl-beta-D-glucopyranuronate conjugates . This research could enhance our understanding of these reactions and contribute to the development of new synthetic methods.

Development of Fluorinated Compounds

The presence of the trifluoromethoxy group makes “3-Methoxy-5-(trifluoromethoxy)benzoic acid” a potential candidate for the development of fluorinated compounds. These compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

Propriétés

IUPAC Name |

3-methoxy-5-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKAZBSQUVIUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742694 |

Source

|

| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-5-(trifluoromethoxy)benzoic acid | |

CAS RN |

1261442-97-0 |

Source

|

| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)